Home > Products > Screening Compounds P121458 > lumateperone Tosylate
lumateperone Tosylate - 1187020-80-9

lumateperone Tosylate

Catalog Number: EVT-253520
CAS Number: 1187020-80-9
Molecular Formula: C31H36FN3O4S
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lumateperone tosylate (C24H29FN3O ⋅ C7H7O3S) [, ] is a novel antipsychotic drug [, ] that acts as a selective and concurrent modulator of serotonin, dopamine, and glutamate neurotransmission [, , , ]. This unique pharmacological profile makes it a valuable tool in investigating the complexities of these neurotransmitter systems and their role in neuropsychiatric disorders.

Future Directions
  • Exploring its Therapeutic Potential in Other Neurological and Psychiatric Disorders: Given its unique mechanism of action, its efficacy in treating conditions beyond schizophrenia, such as bipolar disorder and dementia, warrants further exploration [, ].

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. It acts primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. [, ]

Relevance: Risperidone serves as a key comparator to lumateperone tosylate in several clinical trials. While both drugs demonstrate efficacy in managing schizophrenia symptoms, studies suggest that lumateperone tosylate may offer a more favorable metabolic profile with fewer adverse effects such as weight gain and increased risk of metabolic syndrome. [, ] Additionally, lumateperone tosylate exhibits a distinct mechanism of action, engaging with serotonin, dopamine, and glutamate neurotransmission concurrently. []

Benztropine

Compound Description: Benztropine is an anticholinergic medication used to treat extrapyramidal symptoms (EPS), which are common side effects of some antipsychotic medications. []

Relevance: Benztropine's relevance to lumateperone tosylate lies in its use as a treatment for EPS. Clinical trials indicate that lumateperone tosylate demonstrates a lower risk of EPS compared to other antipsychotics like risperidone. Consequently, the need for benztropine as an adjunctive therapy is lower in patients treated with lumateperone tosylate. []

Propranolol

Compound Description: Propranolol is a beta-blocker medication primarily prescribed for conditions like high blood pressure and anxiety. It can also be used to manage akathisia, a specific type of EPS characterized by restlessness. []

Relevance: Similar to benztropine, propranolol's connection to lumateperone tosylate stems from its role in mitigating akathisia, a potential side effect of antipsychotic medications. Lumateperone tosylate demonstrates a lower incidence of akathisia in clinical trials compared to other antipsychotics, suggesting a reduced need for propranolol as an adjunctive therapy. []

Overview

Lumateperone tosylate is a novel antipsychotic medication that has been approved for the treatment of schizophrenia. It is classified as a selective and concurrent modulator of multiple neurotransmitter systems, including serotonin, dopamine, and glutamate. The compound is recognized for its unique mechanism of action, which differentiates it from traditional antipsychotics. Lumateperone tosylate was first approved by the U.S. Food and Drug Administration in December 2019 under the brand name Caplyta.

Source and Classification

Lumateperone tosylate is derived from lumateperone, a new molecular entity. The tosylate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound belongs to the class of atypical antipsychotics, which are characterized by their ability to modulate various neurotransmitter receptors rather than solely antagonizing dopamine receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of lumateperone tosylate involves several key steps, primarily focusing on the formation of its complex tetracyclic structure. The process begins with a Fischer indole synthesis, where hydrazine reacts with a cyclic ketone to yield a tricyclic indole. This step is crucial as it lays the foundation for further modifications to achieve the final product.

  1. Fischer Indole Synthesis: This reaction involves arylhydrazines and ketones under acidic conditions, leading to the formation of an indole.
  2. Reduction: The resulting indole undergoes reduction using triethylsilyl hydride.
  3. Diastereomeric Resolution: The product is treated with (R)-mandelic acid to resolve diastereomers, allowing for the isolation of chirally pure compounds.
  4. Buchwald-Hartwig Coupling: A secondary amine is protected and then coupled with a halogenated compound to introduce necessary functional groups.
  5. Final Alkylation and Salt Formation: The final steps include N-alkylation with chloro phenylbutanone and treatment with para-toluenesulfonic acid to form lumateperone tosylate .
Molecular Structure Analysis

Structure and Data

The molecular structure of lumateperone tosylate consists of a tetracyclic framework that includes multiple heterocycles. The compound's crystal structure has been characterized using X-ray powder diffraction techniques, revealing specific parameters:

  • Space Group: C2
  • Unit Cell Parameters:
    • a=15.5848(10) a=15.5848(10)\,\text{ }
    • b=6.0700(4) b=6.0700(4)\,\text{ }
    • c=31.3201(14) c=31.3201(14)\,\text{ }
    • β=96.544(5)\beta =96.544(5)^\circ
    • Unit Cell Volume: V=2943.58 3V=2943.58\,\text{ }^3

The structure exhibits hydrogen bonding between lumateperone cations and tosylate anions, indicating significant intermolecular interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Lumateperone tosylate can undergo various chemical reactions typical for organic compounds containing nitrogen and sulfur functionalities:

  • Proton Transfer Reactions: In the solid state, lumateperone can form cations through proton transfer from toluene sulfonic acid.
  • Hydrolysis: Under basic conditions, the carbamate moiety can be hydrolyzed.
  • Alkylation Reactions: The compound can participate in further alkylation reactions due to its reactive amine functionalities .
Mechanism of Action

Process and Data

Lumateperone acts as a modulator rather than a simple antagonist at dopamine receptors. Its mechanism involves:

  • Dopamine Receptor Modulation: It acts as a presynaptic partial agonist and postsynaptic antagonist at D2 receptors, reducing dopaminergic signaling while selectively targeting mesocortical pathways.
  • Serotonin Receptor Interaction: Lumateperone has a high affinity for serotonin 5-HT2A receptors, which plays a role in alleviating some negative symptoms associated with schizophrenia.
  • Glutamate Modulation: By influencing glutamate pathways, lumateperone may address cognitive deficits linked to schizophrenia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lumateperone tosylate exhibits specific physical properties:

  • Solubility: Slightly soluble in water (1 mg/ml at pH 1; 0.3 mg/ml at pH 7).
  • Polymorphism: One polymorphic form has been identified.
  • Stability: Amorphous forms can be produced from methanol/water mixtures.

Chemical properties include high permeability across biological membranes as demonstrated in Caco-2 cell models, indicating favorable absorption characteristics .

Applications

Scientific Uses

Lumateperone tosylate is primarily used in clinical settings for treating schizophrenia in adults. Its unique pharmacological profile allows it to address various symptoms associated with this mental illness while minimizing common side effects seen with traditional antipsychotics.

Research continues into its potential applications in other neuropsychiatric disorders due to its multifaceted mechanism of action involving serotonin and glutamate modulation .

Introduction to Lumateperone Tosylate

Historical Development and Discovery

The discovery of lumateperone originated from collaborative efforts between Bristol-Myers Squibb and Intra-Cellular Therapies. Initial synthesis focused on optimizing butyrophenone derivatives to enhance receptor selectivity while minimizing off-target effects. Preclinical development (2005–2010) identified ITI-007 (later designated lumateperone) as a lead compound due to its distinctive in vivo profile in mesolimbic dopamine pathways [3] [5].

Clinical development progressed through rigorous phases:

  • Phase I trials (2010–2012): Established pharmacokinetic linearity (doses 0.1–120 mg) and brain penetrance via MDR1 permeability [5] [9].
  • Phase II/III schizophrenia trials (NCT01499563, NCT02282761, NCT02469155): Demonstrated efficacy at 42 mg/day with placebo-level extrapyramidal symptoms [1] [3].
  • Bipolar depression studies (Study 401/404): Led to FDA approval for bipolar I/II depression in 2021 based on MADRS score improvements (∆=4.6 vs. placebo; NNT=7) [3] [6].

Table 1: Key Clinical Development Milestones

YearEventSignificance
2005Compound synthesis (BMS)Identification of tosylate salt for enhanced stability
2013Positive Phase II schizophrenia dataProof of concept for 42 mg dose efficacy
2019FDA approval for schizophreniaFirst antipsychotic with triple neurotransmitter modulation
2021FDA approval for bipolar depressionExpansion as monotherapy/adjunct to lithium/valproate

Chemical and Pharmacological Significance

Lumateperone tosylate’s significance lies in its multimodal receptor engagement:

  • Dopaminergic modulation: Acts as a presynaptic D₂ partial agonist (enhancing dopamine release) and postsynaptic D₂ antagonist (Ki=32 nM), achieving ~40% striatal D₂ occupancy—substantially lower than the 60–80% required by typical antipsychotics. This underpins its low extrapyramidal symptom risk [1] [5] [7].
  • Serotonergic activity: Potent 5-HT₂ₐ antagonism (Ki=0.54 nM; 60× selectivity over D₂) combined with serotonin reuptake inhibition (SERT Ki=33–62 nM), addressing both psychotic and depressive symptoms [4] [9] [10].
  • Glutamatergic potentiation: Indirect NMDA/AMPA receptor enhancement via D₁-mediated GluN2B phosphorylation, targeting cognitive deficits in schizophrenia [1] [4] [5].

Table 2: Receptor Binding Profile

TargetAffinity (Ki, nM)ActionFunctional Outcome
5-HT₂ₐ0.54AntagonistAntipsychotic efficacy, low EPS risk
D₂32Pre: partial agonistRegion-selective dopamine modulation
Post: antagonist
SERT33–62InhibitorAntidepressant effects
D₁41Partial agonistGluN2B phosphorylation, glutamatergic enhancement
α₁/H₁ receptors>100Negligible bindingMinimal orthostasis/sedation

Pharmacokinetically, lumateperone tosylate displays:

  • Metabolism: Primarily via UGT1A4/2B15 glucuronidation (40%), ketoreduction (ICI200131 metabolite), and CYP3A4-mediated dealkylation (IC200161/IC200565) [5] [9].
  • Excretion: Renal (58%) > fecal (29%), with <1% unchanged drug [5] [9].

Nomenclature and Molecular Classification

Systematic Nomenclature:

  • IUPAC Name: 1-(4-Fluorophenyl)-4-(3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one 4-methylbenzenesulfonate
  • Molecular Formula: C₂₄H₂₈FN₃O (free base); C₃₁H₃₆FN₃O₄S (tosylate salt)
  • CAS Registry: 1187020-80-9 (tosylate); 313368-91-1 (free base) [3] [8] [10]

Structural Classification:

  • Core scaffold: Butyrophenone derivative featuring a tetracyclic pyrrolopyridoquinoxaline moiety, structurally distinct from haloperidol yet retaining key pharmacophore elements.
  • Tosylate rationale: The p-toluenesulfonate salt enhances crystallinity, solubility (0.3 mg/mL free base vs. 1.2 mg/mL tosylate), and oral bioavailability (4.4% absolute) versus hydrophobic free base [9] [10].

Table 3: Molecular Properties

PropertyValue
Molecular weight565.70 g/mol (tosylate)
XLogP33.7 (free base)
Hydrogen bond donors1
Hydrogen bond acceptors6
Rotatable bonds7
Topological polar surface area54.6 Ų

The molecular architecture enables:

  • Stereoselectivity: Two chiral centers (6b,10a positions) with (6bR,10aS) configuration determining D₂/5-HT₂ₐ affinity [4] [10].
  • Salt-specific interactions: Tosylate anion stabilizes the protonated tertiary amine via ionic bonding, optimizing membrane permeability and blood-brain barrier penetration [9] [10].

Table 4: Alternative Compound Nomenclature

Designation TypeName(s)
Chemical synonymsITI-007 tosylate; ITI-722
IUPAC name1-(4-Fluorophenyl)-4-(3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one 4-methylbenzenesulfonate
Trade namesCaplyta®
CAS numbers1187020-80-9 (tosylate); 313368-91-1 (free base)
Development codesITI-007; ITI-722

Properties

CAS Number

1187020-80-9

Product Name

lumateperone Tosylate

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

ITI-722; ITI722; ITI 722; ITI-007; ITI007; ITI 007; Lumateperone, Caplyta,

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.